ethyl 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

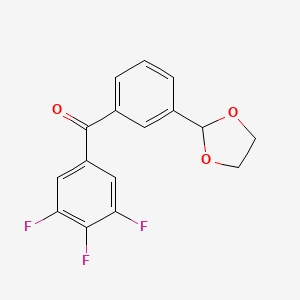

Ethyl 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate is a compound that belongs to the class of 1,2,3-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry and is known for its use in various chemical reactions and applications, including as corrosion inhibitors and in organic synthesis.

Synthesis Analysis

The synthesis of related triazole compounds has been explored in various studies. For instance, the synthesis of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate was achieved using a Microwave Assisted Organic Synthesis (MAOS) method, which is a two-stage process involving the formation of benzyl azide and its subsequent reaction with ethyl acetoacetate in the presence of a catalytic base . This method is efficient and can potentially be adapted for the synthesis of this compound with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

Structural and spectral characterization of triazole derivatives is crucial for understanding their properties and potential applications. For example, ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate was characterized and found to crystallize in the triclinic space group, with its structure stabilized by an N–H⋯O hydrogen bond . Such detailed structural analysis is essential for the molecular structure analysis of this compound, which would likely involve techniques such as X-ray crystallography, NMR, and mass spectroscopy.

Chemical Reactions Analysis

Triazole compounds are known to participate in various chemical reactions. The reactivity of the triazole ring allows for further functionalization and the formation of diverse derivatives. For instance, the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates involves cyclocondensation reactions . Understanding the reactivity of the triazole ring in this compound is important for exploring its potential in chemical synthesis and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as melting points, solubility, and stability, are important for their practical applications. The compound ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate synthesized using MAOS method showed a melting point of 75-77 °C . Additionally, its corrosion inhibition efficiency on carbon steel was tested, demonstrating significant inhibition at certain temperatures and concentrations . These properties are indicative of the potential physical and chemical characteristics of this compound, which would need to be empirically determined through experimental studies.

Aplicaciones Científicas De Investigación

1. Synthesis and Structural Analysis

- Ethyl 2-triazolyl-2-oxoacetate derivatives, including ethyl 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate, have been synthesized and characterized through X-ray, spectroscopic methods, and various computational analyses (Ahmed et al., 2020). These compounds exhibit O⋯π-hole tetrel bonding interactions, important for understanding molecular interactions in crystal engineering and drug design.

2. Chemical Reactivity and Synthesis Pathways

- Research on different triazole derivatives, including this compound, focuses on the reaction mechanisms and synthesis pathways. For instance, a study outlines the synthesis of various triazole-carboxylates and examines the effects of different substituents on their reactivity and stability (Pokhodylo & Obushak, 2019).

3. Potential Therapeutic Applications

- While details specific to the therapeutic applications of this compound are limited, related triazole derivatives have been studied for potential antiasthmatic properties. These studies include the synthesis of novel triazole systems and exploration of their biological activities (Buckle, Outred, & Rockell, 1981).

4. Coordination Chemistry and Metal-Organic Frameworks

- This compound and its isomers have been used in the construction of Cd(II) complexes. These studies are significant for understanding the isomeric effect in the formation of coordination polymers and metal-organic frameworks, which are crucial in material science and catalysis (Cisterna et al., 2018).

5. Corrosion Inhibition and Material Science

- Some derivatives of 1H-1,2,3-triazole-4-carboxylates have been synthesized and tested for their corrosion inhibition properties on metals, such as carbon steel. These studies contribute to the development of new materials with enhanced corrosion resistance, which is vital in various industrial applications (Insani, Wahyuningrum, & Bundjali, 2015).

Propiedades

IUPAC Name |

ethyl 5-methyl-1-[(4-methylphenyl)methyl]triazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-4-19-14(18)13-11(3)17(16-15-13)9-12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHNJWJCZRLSAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)CC2=CC=C(C=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649775 |

Source

|

| Record name | Ethyl 5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1030014-84-6 |

Source

|

| Record name | Ethyl 5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

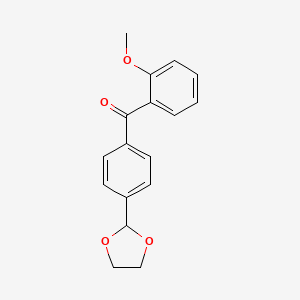

![[4-(1,3-Dioxolan-2-yl)phenyl][2-(methylsulfanyl)phenyl]methanone](/img/structure/B1327987.png)

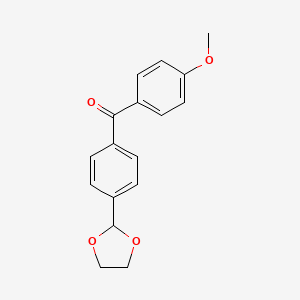

![[4-(1,3-Dioxolan-2-yl)phenyl][4-(methylsulfanyl)phenyl]methanone](/img/structure/B1327988.png)